COX-2 Enzyme Inhibition: Comparative Potency Profile
Cox-2-IN-41 inhibits COX-2 with an IC50 of 0.76 μM [1]. This potency is less than that of the widely used clinical comparator, celecoxib (IC50 = 0.05 μM), but significantly higher than that of the non-selective standard, aspirin (COX-2 IC50 > 15 μM) [2]. It is comparable to the potency reported for other COX-2 selective agents like etoricoxib (IC50 = 1.1 μM in whole blood assay) [3].
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.76 μM |
| Comparator Or Baseline | Celecoxib: 0.05 μM; Aspirin: >15 μM; Etoricoxib: 1.1 μM |
| Quantified Difference | 15.2-fold less potent than celecoxib; >19.7-fold more potent than aspirin; 1.45-fold more potent than etoricoxib |
| Conditions | In vitro recombinant human COX-2 enzyme assay |
Why This Matters
This potency places Cox-2-IN-41 as a research tool with a defined activity level, allowing for dose-response modeling that is distinct from both highly potent clinical drugs and non-selective NSAIDs.
- [1] Mahnashi MH, Rashid U, Almasoudi HH, et al. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Front Pharmacol. 2024;15:1366695. View Source
- [2] COX-2-IN-41 Product Page. TargetMol. Accessed April 21, 2026. View Source
- [3] Riendeau D, Percival MD, Brideau C, et al. Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. J Pharmacol Exp Ther. 2001;296(2):558-566. View Source
